N-(5-chloro-2-methylphenyl)-2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its complex structure, which includes a chlorinated phenyl ring, a pyrazole ring, and a pyrimidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-CHLORO-2-METHYLPHENYL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.
Synthesis of the pyrimidine ring: This can be achieved through condensation reactions involving suitable amines and carbonyl compounds.
Coupling reactions: The pyrazole and pyrimidine rings are then coupled using sulfur-containing reagents to form the thioether linkage.
Final acetamide formation: The chlorinated phenyl ring is introduced, followed by acylation to form the final acetamide structure.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Halogen atoms like chlorine can be substituted with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~).
Reducing agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).
Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(5-CHLORO-2-METHYLPHENYL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE: This compound is unique due to its specific combination of functional groups and rings.
Other acetamides: Compounds with similar structures but different substituents on the phenyl, pyrazole, or pyrimidine rings.
Thioethers: Compounds with sulfur-containing linkages similar to the thioether linkage in this compound.
Uniqueness
The uniqueness of N1-(5-CHLORO-2-METHYLPHENYL)-2-{[4-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE lies in its specific structure, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H20ClN5OS |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-(1-ethyl-5-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H20ClN5OS/c1-4-25-13(3)15(10-22-25)16-7-8-21-19(24-16)27-11-18(26)23-17-9-14(20)6-5-12(17)2/h5-10H,4,11H2,1-3H3,(H,23,26) |
InChI Key |
VVWIKEHWGMYYNU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NC(=NC=C2)SCC(=O)NC3=C(C=CC(=C3)Cl)C)C |
Origin of Product |
United States |
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